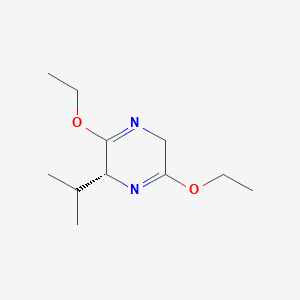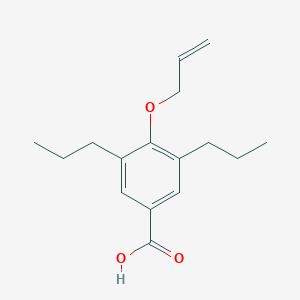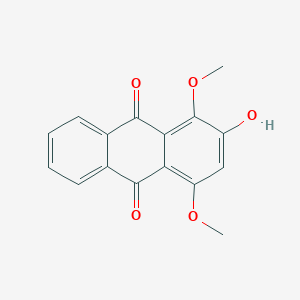![molecular formula C7H10Cl2 B010276 2,3-Dichlorobicyclo[2.2.1]heptane CAS No. 101011-90-9](/img/structure/B10276.png)
2,3-Dichlorobicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichlorobicyclo[2.2.1]heptane, also known as adamantane, is a chemical compound with a rigid three-dimensional structure. It has been widely studied for its potential applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry. In 2.1]heptane.
Aplicaciones Científicas De Investigación
2,3-Dichlorobicyclo[2.2.1]heptane has been extensively studied for its applications in scientific research. It has been used as a precursor for the synthesis of various compounds with potential pharmacological activity, including antiviral, anticancer, and antipsychotic agents. Additionally, 2,3-Dichlorobicyclo[2.2.1]heptane has been investigated for its potential as a drug delivery system, due to its rigid and stable structure.
Mecanismo De Acción
The mechanism of action of 2,3-Dichlorobicyclo[2.2.1]heptane is not yet fully understood. However, it is believed to interact with various biological targets, including ion channels and receptors. It has been shown to exhibit antiviral activity by inhibiting the replication of certain viruses, as well as anticancer activity by inducing apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
2,3-Dichlorobicyclo[2.2.1]heptane has been shown to have a range of biochemical and physiological effects. It has been found to modulate the activity of ion channels, including the NMDA receptor and the voltage-gated sodium channel. Additionally, it has been shown to affect the release of neurotransmitters, including dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,3-Dichlorobicyclo[2.2.1]heptane for lab experiments is its rigid and stable structure, which makes it an ideal precursor for the synthesis of various compounds. However, due to its potential toxicity and limited solubility in aqueous solutions, it may not be suitable for certain experiments.
Direcciones Futuras
There are several future directions for the study of 2,3-Dichlorobicyclo[2.2.1]heptane. One area of interest is the development of new compounds with potential pharmacological activity, using 2,3-Dichlorobicyclo[2.2.1]heptane as a precursor. Additionally, further research is needed to fully understand the mechanism of action of 2,3-Dichlorobicyclo[2.2.1]heptane and its potential applications in drug delivery systems. Finally, more studies are needed to explore the potential toxicity and safety of 2,3-Dichlorobicyclo[2.2.1]heptane in various experimental settings.
Conclusion
In conclusion, 2,3-Dichlorobicyclo[2.2.1]heptane is a chemical compound with potential applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry. Its rigid and stable structure makes it an ideal precursor for the synthesis of various compounds with potential pharmacological activity. However, further research is needed to fully understand its mechanism of action and potential toxicity, as well as its potential applications in drug delivery systems.
Métodos De Síntesis
The synthesis of 2,3-Dichlorobicyclo[2.2.1]heptane can be achieved through a variety of methods, including the catalytic hydrogenation of 2,3-dichloro-1,3-butadiene and the cyclization of 1,3-dichloro-2-propanol. The most common method involves the reaction of 1-bromo2,3-Dichlorobicyclo[2.2.1]heptane with lithium aluminum hydride, which yields 2,3-Dichlorobicyclo[2.2.1]heptane with high yield and purity.
Propiedades
Número CAS |
101011-90-9 |
|---|---|
Nombre del producto |
2,3-Dichlorobicyclo[2.2.1]heptane |
Fórmula molecular |
C7H10Cl2 |
Peso molecular |
165.06 g/mol |
Nombre IUPAC |
2,3-dichlorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10Cl2/c8-6-4-1-2-5(3-4)7(6)9/h4-7H,1-3H2 |
Clave InChI |
FRNCOQMOHQNWML-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C(C2Cl)Cl |
SMILES canónico |
C1CC2CC1C(C2Cl)Cl |
Sinónimos |
Bicyclo[2.2.1]heptane, 2,3-dichloro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



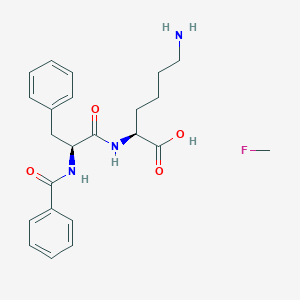
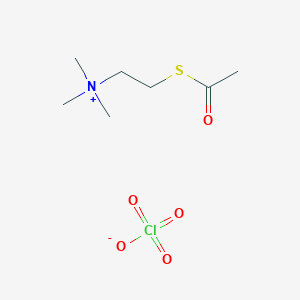
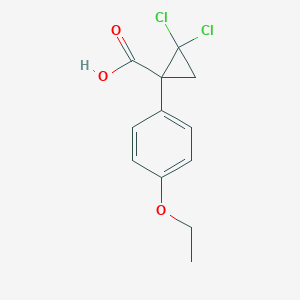
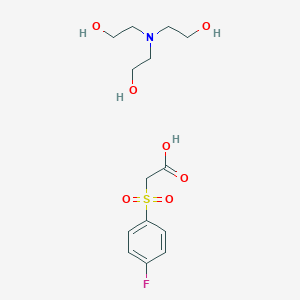
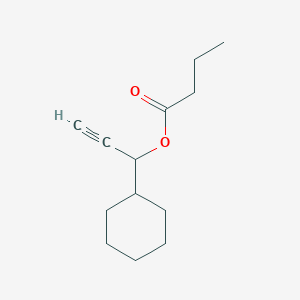
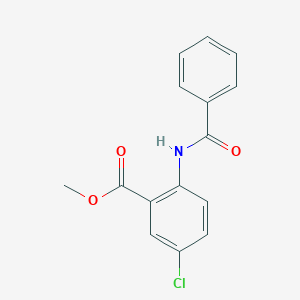
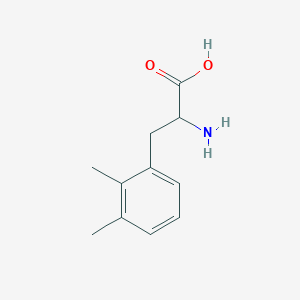
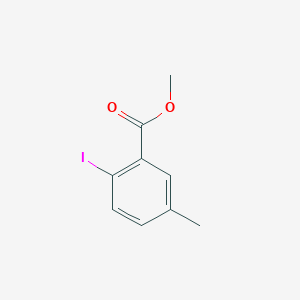
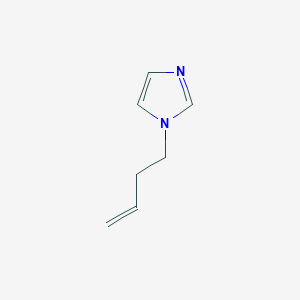
![2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B10211.png)

